

# N-Butyl 3-nitrobenzenesulfonamide: A Versatile Building Block in Drug Discovery

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## Compound of Interest

Compound Name:	<i>N-Butyl 3-nitrobenzenesulfonamide</i>
Cat. No.:	B181813

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## Abstract

**N-Butyl 3-nitrobenzenesulfonamide** is a valuable synthetic intermediate in the field of medicinal chemistry. Its structure, featuring a reactive sulfonamide nitrogen, an electron-withdrawing nitro group, and a butyl chain, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The nitro group can be readily reduced to an aniline, opening avenues for further functionalization and the creation of libraries of compounds for high-throughput screening. This document outlines the key applications of **N-Butyl 3-nitrobenzenesulfonamide** as a building block in the development of potential therapeutic agents, including kinase and carbonic anhydrase inhibitors. Detailed experimental protocols for its synthesis and subsequent elaboration into drug-like molecules are provided, along with data on the biological activity of structurally related compounds.

## Introduction

The benzenesulfonamide scaffold is a privileged structure in drug discovery, present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. The strategic placement of a nitro group on the benzene ring, as in **N-Butyl 3-nitrobenzenesulfonamide**, offers a key advantage for synthetic diversification. The nitro group can be chemoselectively reduced to a primary amine, which serves as a handle for a multitude of chemical transformations, allowing for the exploration of a broad chemical space. This application note details the utility of **N-Butyl 3-**

**nitrobenzenesulfonamide** as a starting material for the synthesis of potential kinase and carbonic anhydrase inhibitors, two important classes of drug targets.

## Physicochemical Properties

A summary of the key physicochemical properties of **N-Butyl 3-nitrobenzenesulfonamide** is presented in the table below. These properties are crucial for assessing its suitability for various reaction conditions and for predicting the drug-like properties of its derivatives.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub> S
Molecular Weight	258.30 g/mol
CAS Number	89840-72-2
Appearance	Expected to be a solid at room temperature
Solubility	Soluble in common organic solvents

## Applications in Drug Discovery

The **N-Butyl 3-nitrobenzenesulfonamide** scaffold is a versatile starting point for the synthesis of various classes of bioactive molecules. Two prominent examples are its use in the development of kinase inhibitors and carbonic anhydrase inhibitors.

### Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of many kinase inhibitors consists of a heterocyclic core that interacts with the ATP-binding site of the kinase. The aniline derivative of **N-Butyl 3-nitrobenzenesulfonamide** can be used to construct such heterocyclic systems. For example, benzenesulfonamide analogs have been identified as promising anticancer agents targeting receptor tyrosine kinases like TrkA.[\[1\]](#)[\[2\]](#)

### Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Sulfonamides are a well-established class of CA inhibitors.<sup>[3][4][5][6][7]</sup> The **N-Butyl 3-nitrobenzenesulfonamide** core can be elaborated to design potent and selective CA inhibitors.

## Experimental Protocols

### Protocol 1: Synthesis of N-Butyl 3-nitrobenzenesulfonamide

This protocol describes a general method for the N-alkylation of 3-nitrobenzenesulfonamide to yield the title compound.

#### Materials:

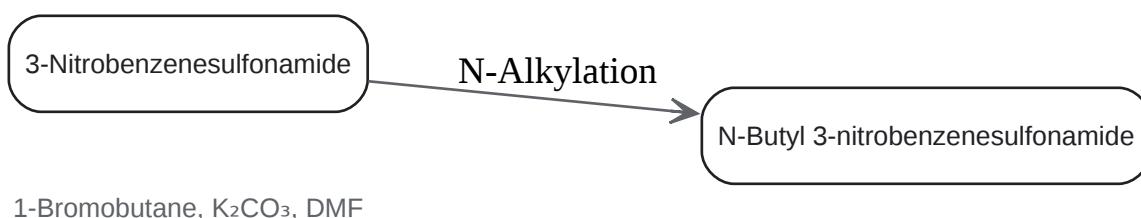
- 3-Nitrobenzenesulfonamide
- 1-Bromobutane
- Potassium Carbonate ( $K_2CO_3$ )
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous Sodium Sulfate ( $Na_2SO_4$ )

#### Procedure:

- To a solution of 3-nitrobenzenesulfonamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
- Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture at room temperature.

- Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **N-Butyl 3-nitrobenzenesulfonamide**.

DOT Diagram: Synthesis of **N-Butyl 3-nitrobenzenesulfonamide**



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Caption: Synthetic scheme for the N-alkylation of 3-nitrobenzenesulfonamide.

## Protocol 2: Reduction of the Nitro Group to Synthesize N-(3-Aminophenyl)-N-butylbenzenesulfonamide

This protocol outlines the reduction of the nitro group of **N-Butyl 3-nitrobenzenesulfonamide** to the corresponding aniline derivative, a key intermediate for further diversification. A common method for this transformation is catalytic hydrogenation.[8][9][10][11][12]

Materials:

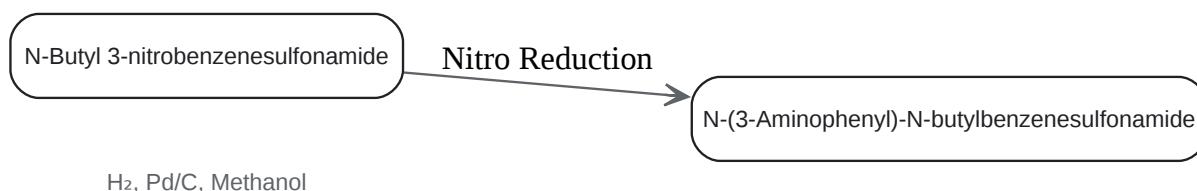
- **N-Butyl 3-nitrobenzenesulfonamide**

- Palladium on carbon (10% Pd/C)
- Methanol
- Hydrogen gas (H<sub>2</sub>)
- Celite

Procedure:

- Dissolve **N-Butyl 3-nitrobenzenesulfonamide** (1.0 eq) in methanol in a flask suitable for hydrogenation.
- Carefully add 10% Pd/C (10 mol%) to the solution.
- Evacuate the flask and backfill with hydrogen gas (balloon or hydrogenation apparatus).
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
- Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
- Concentrate the filtrate under reduced pressure to yield N-(3-Aminophenyl)-N-butylbenzenesulfonamide.

DOT Diagram: Reduction of **N-Butyl 3-nitrobenzenesulfonamide**



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Caption: Reduction of the nitro group to form the corresponding aniline.

## Protocol 3: Proposed Synthesis of a Benzenesulfonamide-based Kinase Inhibitor Analog

This protocol provides a proposed synthetic route to a potential kinase inhibitor, leveraging the N-(3-Aminophenyl)-N-butylbenzenesulfonamide intermediate. This is a conceptual pathway based on known synthetic strategies for kinase inhibitors.[\[1\]](#)[\[2\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

### Materials:

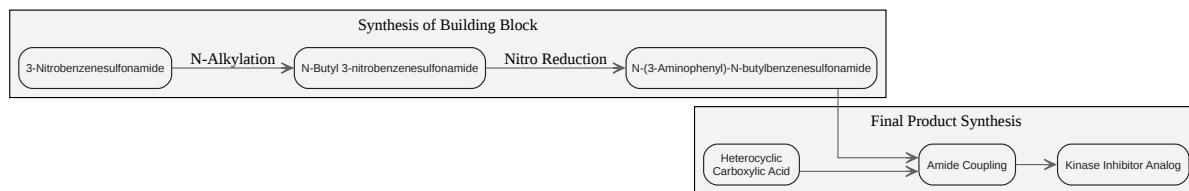
- N-(3-Aminophenyl)-N-butylbenzenesulfonamide
- A suitable heterocyclic carboxylic acid (e.g., a pyrimidine or pyridine carboxylic acid)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF

### Procedure:

- To a solution of the heterocyclic carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
- Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
- Add a solution of N-(3-Aminophenyl)-N-butylbenzenesulfonamide (1.0 eq) in DMF to the activated acid mixture.
- Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor analog.

DOT Diagram: Proposed Kinase Inhibitor Synthesis Workflow



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Caption: A proposed workflow for synthesizing a kinase inhibitor analog.

## Quantitative Data

While specific quantitative data for derivatives of **N-Butyl 3-nitrobenzenesulfonamide** are not extensively available, the following table presents illustrative data for structurally related benzenesulfonamide compounds, providing a context for the potential biological activity of molecules synthesized from this building block.

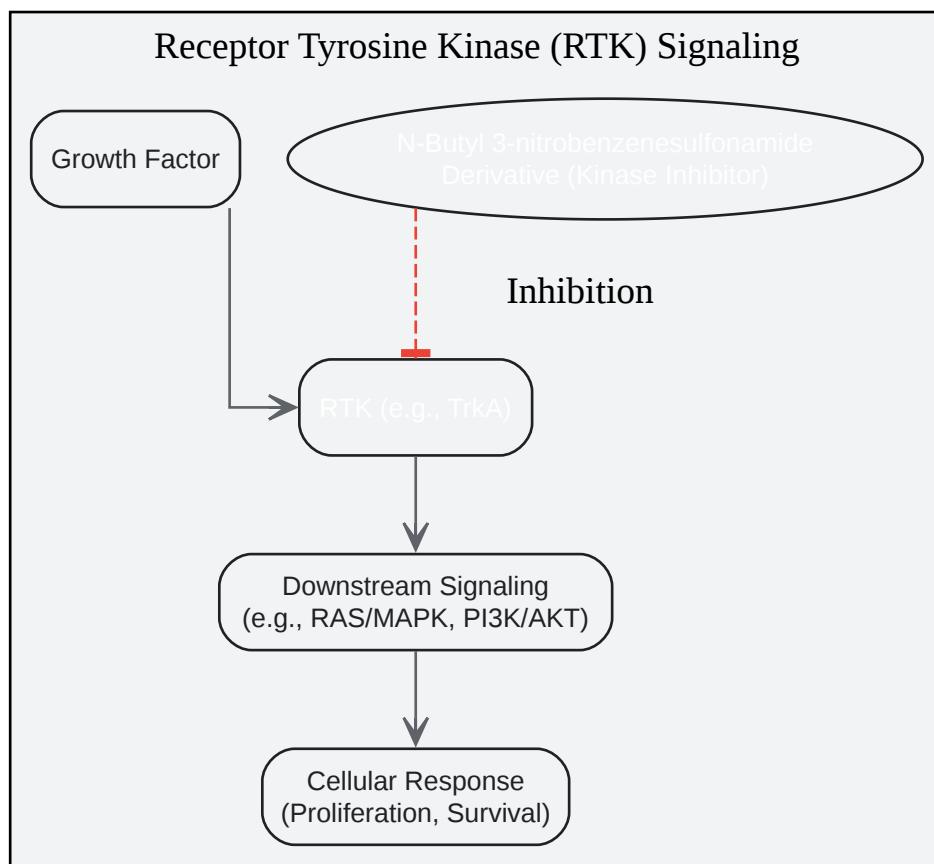
Table 1: Biological Activity of Benzenesulfonamide Derivatives

Compound Class	Target/Assay	Activity Metric	Value	Reference
Benzenesulfonamide Analog (AL106)	Glioblastoma (U87 cells) Proliferation	$IC_{50}$	58.6 $\mu M$	<a href="#">[1]</a> <a href="#">[2]</a>
Benzenesulfonamide-triazole conjugate	Carbonic Anhydrase IX (hCA IX) Inhibition	$K_i$	Nanomolar range	<a href="#">[5]</a>
Benzenesulfonamide-triazole-chalcone hybrid	Carbonic Anhydrase I (hCA I) Inhibition	$K_i$	Nanomolar range	<a href="#">[4]</a>

## Signaling Pathways

The derivatives of **N-Butyl 3-nitrobenzenesulfonamide**, particularly those designed as kinase inhibitors, are expected to modulate key cellular signaling pathways implicated in cancer. For instance, inhibitors of receptor tyrosine kinases (RTKs) like TrkA can interfere with downstream signaling cascades that control cell proliferation, survival, and angiogenesis.

DOT Diagram: Simplified RTK Signaling Pathway



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Caption: Inhibition of an RTK signaling pathway by a kinase inhibitor.

## Conclusion

**N-Butyl 3-nitrobenzenesulfonamide** represents a highly versatile and valuable building block for the synthesis of novel drug candidates. Its straightforward preparation and the facile conversion of the nitro group into a reactive amine provide a robust platform for generating diverse chemical libraries. The potential to develop potent kinase and carbonic anhydrase inhibitors from this scaffold highlights its significance in modern drug discovery efforts. Further exploration of the synthetic utility and biological activities of derivatives of **N-Butyl 3-nitrobenzenesulfonamide** is warranted to unlock its full therapeutic potential.

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